Glicina, N-(etoxicarbonil)-

Descripción general

Descripción

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of glycine. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Glycine, N-(ethoxycarbonyl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in various biochemical pathways and its potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

Target of Action

Glycine, N-(ethoxycarbonyl)-, also known as 2-[(ETHOXYCARBONYL)AMINO]ACETIC ACID, primarily targets the NMDA receptor complex in the central nervous system . This receptor complex is involved in excitatory neurotransmission . Glycine also inhibits NINJ1 , a protein involved in plasma membrane rupture during cell death .

Mode of Action

Glycine, N-(ethoxycarbonyl)-, interacts with its targets in a specific manner. In the central nervous system, it acts as an inhibitory neurotransmitter at strychnine-sensitive glycine binding sites and as a co-agonist at strychnine-insensitive glycine binding sites located on the NMDA receptor complex . It also inhibits the clustering of NINJ1 within the plasma membrane, thereby suppressing plasma membrane rupture during cell death .

Biochemical Pathways

The compound affects several biochemical pathways. The reductive glycine pathway (rGlyP) has been identified as a significant pathway for the assimilation of formate and other sustainable C1-feedstocks . Glycine is also involved in the glycine cleavage system , which is the predominant pathway for glycine degradation in animals and plants .

Pharmacokinetics

The pharmacokinetics of glycine, N-(ethoxycarbonyl)-, involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, glycine significantly elevates the concentration of glycine in the cerebrospinal fluid (CSF), which is 100 times lower than that in plasma . Glycine levels are also elevated in brain tissue, but with a slower time-course than in CSF . The compound is transported into brain tissue by passive diffusion .

Result of Action

The action of glycine, N-(ethoxycarbonyl)-, results in various molecular and cellular effects. It activates glutamatergic transmission via NMDA receptors, potentially improving negative schizophrenic symptoms . It also suppresses plasma membrane rupture in cell death by inhibiting NINJ1 .

Action Environment

The action, efficacy, and stability of glycine, N-(ethoxycarbonyl)-, can be influenced by various environmental factors. For instance, the compound’s action can be enhanced under continuous flow processing conditions, as demonstrated in the N-acyl amidation of bile acids with glycine and taurine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes .

Industrial Production Methods: In industrial settings, the production of Glycine, N-(ethoxycarbonyl)- can be scaled up using continuous flow synthesis techniques. This method involves the use of a modular mesoreactor setup, which allows for the optimization of reaction conditions and efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Glycine, N-(ethoxycarbonyl)- undergoes various chemical reactions, including:

Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Amidation Reactions: It can react with amines to form amides, which are useful intermediates in peptide synthesis.

Common Reagents and Conditions:

Ethyl Chloroformate: Used in the initial synthesis of the compound.

Bases: Such as sodium hydroxide, are used to facilitate the reaction.

Condensing Agents: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is commonly used in amidation reactions.

Major Products Formed:

Amides: Formed through amidation reactions.

Substituted Derivatives: Formed through substitution reactions.

Comparación Con Compuestos Similares

- Glycine, N-methyl-N-ethoxycarbonyl-

- Glycine, N-(ethoxycarbonyl)-, ethyl ester

Comparison: Glycine, N-(ethoxycarbonyl)- is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ethoxycarbonyl group makes it particularly useful in peptide synthesis and other organic reactions .

Actividad Biológica

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, emphasizing its antibacterial and cytoprotective effects.

Synthesis of Glycine, N-(ethoxycarbonyl)-

The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethoxycarbonyl chloride. This method allows for the introduction of the ethoxycarbonyl group, which can enhance the compound's biological properties. The synthesis process is crucial as it influences the purity and yield of the final product, which is essential for subsequent biological evaluations.

Antibacterial Activity

Recent studies have demonstrated that glycine derivatives exhibit significant antibacterial properties. For instance, a study focused on various amino acid derivatives, including glycine compounds, showed that certain derivatives had moderate to high activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. Specifically, Glycine, N-(ethoxycarbonyl)- was found to exhibit bactericidal effects by targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Table 1: Antibacterial Activity of Glycine Derivatives

| Compound | Concentration (μg/ml) | Activity Against S. aureus | Activity Against K. pneumoniae |

|---|---|---|---|

| Glycine, N-(ethoxycarbonyl)- | 50 | Moderate | High |

| L-Alanine | 50 | High | Moderate |

The mechanism of action involves the inhibition of cell wall integrity leading to cell lysis. This bactericidal effect is attributed to the compound's ability to covalently bind to PBPs, disrupting their function .

Cytoprotective Effects

Glycine has been extensively studied for its cytoprotective effects in various cellular models. Research indicates that glycine can protect kidney tubule cells from necrotic injury caused by hypoxia. Specifically, in isolated kidney proximal tubules subjected to hypoxic conditions, glycine treatment resulted in preserved cellular integrity and function .

Table 2: Summary of Glycine's Cytoprotective Effects

| Cell Type | Injury Model | Outcome |

|---|---|---|

| Kidney Proximal Tubules | Hypoxia/Reoxygenation | Preservation of ATP levels |

| Epithelial Cell Lines | Calcium Ionophore Injury | Reduced LDH release |

Glycine's protective role is believed to be linked to its ability to modulate intracellular calcium levels and reduce oxidative stress during reoxygenation phases following hypoxic events .

Case Studies

- Kidney Protection : A study evaluated the cytoprotective role of glycine in renal tubular cells under hypoxic conditions. Results indicated that glycine significantly improved cell viability and mitochondrial function post-hypoxia compared to controls .

- Antibacterial Evaluation : Another investigation assessed various amino acid derivatives for their antibacterial properties. Glycine derivatives were shown to possess varying degrees of activity against Gram-positive and Gram-negative bacteria, with some exhibiting comparable efficacy to standard antibiotics .

Propiedades

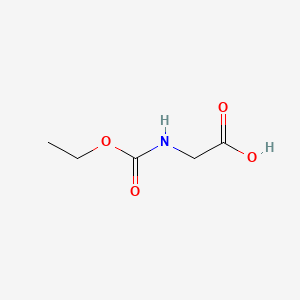

IUPAC Name |

2-(ethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVSUZHDJGUDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196667 | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4596-51-4 | |

| Record name | Glycine, N-(ethoxycarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbethoxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.